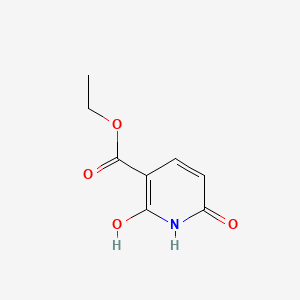

Ethyl 2,6-dihydroxynicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,6-dihydroxynicotinate: is an organic compound with the molecular formula C8H9NO4. It is a derivative of nicotinic acid and is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the pyridine ring, along with an ethyl ester group at the carboxyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dihydroxynicotinate can be synthesized through several methods. One common approach involves the reaction of 1,3-diacetylacetone with ethyl formate in the presence of sodium ethoxide, followed by cyclization and subsequent hydrolysis to yield the desired product . Another method involves the condensation of ethyl acetoacetate with malonic acid in the presence of ammonium acetate, followed by cyclization and esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dihydroxynicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2,6-dihydroxynicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest involvement in nicotinate and nicotinamide metabolism .

Comparison with Similar Compounds

Ethyl 2,6-dihydroxynicotinate can be compared with other similar compounds, such as:

Ethyl 4,6-dihydroxynicotinate: Similar structure but with hydroxyl groups at different positions.

2,6-Dihydroxynicotinic acid: The free acid form without the ethyl ester group.

Nicotinic acid: The parent compound without hydroxyl substitutions

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and ethyl ester functionality make it a versatile intermediate in organic synthesis and a potential candidate for therapeutic applications .

Biological Activity

Ethyl 2,6-dihydroxynicotinate (EDHN) is a derivative of nicotinic acid that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with EDHN, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H9N2O3

- Molecular Weight : 181.17 g/mol

- CAS Number : 614-18-6

EDHN is characterized by the presence of hydroxyl groups at the 2 and 6 positions of the pyridine ring, which significantly influences its biological activity.

EDHN primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to other nicotinic derivatives. The activation of these receptors leads to several downstream effects:

- Vasodilation : EDHN enhances blood flow by dilating blood vessels, attributed to its interaction with nAChRs on vascular smooth muscle cells.

- Cell Signaling : It influences neuronal excitability and cellular signaling pathways through its metabolic conversion to nicotinic acid, which is a precursor for NAD+ (nicotinamide adenine dinucleotide).

Pharmacological Effects

The pharmacological profile of EDHN includes:

- Vasodilatory Effects : Studies show that EDHN can improve circulation, making it beneficial for conditions such as sprains and muscular pains.

- Neuroprotective Properties : Research indicates that EDHN may have protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .

- Anti-inflammatory Activity : EDHN has been observed to exhibit anti-inflammatory effects, which could be useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

- Cardiovascular Health : A study demonstrated that administration of EDHN improved endothelial function in patients with cardiovascular diseases. The results indicated enhanced vasodilation and reduced arterial stiffness .

- Neuroprotection : In animal models, EDHN showed promise in protecting against oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .

- Cancer Therapeutics : Preliminary studies suggest that EDHN may inhibit the proliferation of certain cancer cell lines, indicating its potential role as an adjunct therapy in oncology .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOVEKUWSKJFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.